Amustaline Dihydrochloride

描述

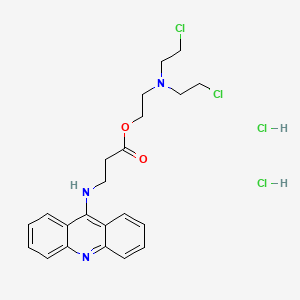

Structure

3D Structure of Parent

属性

IUPAC Name |

2-[bis(2-chloroethyl)amino]ethyl 3-(acridin-9-ylamino)propanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25Cl2N3O2.2ClH/c23-10-13-27(14-11-24)15-16-29-21(28)9-12-25-22-17-5-1-3-7-19(17)26-20-8-4-2-6-18(20)22;;/h1-8H,9-16H2,(H,25,26);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOLKSYHLNAIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCC(=O)OCCN(CCCl)CCCl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27Cl4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175285 | |

| Record name | Amustaline Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210584-54-6 | |

| Record name | Amustaline Dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210584546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amustaline Dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-N-Bis(2-chloroethyl)-2-aminoethyl-3-[(acridin-9-yl)amino]propionate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMUSTALINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5MKX7XOYA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Amustaline (S-303) on Nucleic Acids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amustaline (S-303) is a potent nucleic acid-targeting agent designed for pathogen inactivation in blood products. Its mechanism of action is centered on the irreversible damage to DNA and RNA, rendering pathogens and leukocytes incapable of replication. This guide provides a comprehensive technical overview of the molecular interactions of amustaline with nucleic acids, quantitative efficacy data, detailed experimental protocols for mechanism elucidation, and an exploration of the cellular responses to the induced nucleic acid damage.

Core Mechanism of Action

Amustaline is a modular synthetic molecule engineered to efficiently target and permanently modify nucleic acids. Its structure consists of three key components that work in concert to achieve its pathogen-inactivating effect[1][2][3]:

-

Acridine Anchor: This planar aromatic ring system intercalates into the helical structure of DNA and RNA. This non-covalent interaction positions the molecule for the subsequent covalent reaction.

-

Bis-alkylator Effector Group: This is a nitrogen mustard derivative, a potent alkylating agent. Once the acridine anchor has positioned the molecule, the bis-alkylator forms irreversible covalent bonds, primarily with guanine bases in the nucleic acid strands[3]. This results in the formation of mono-adducts and, crucially, interstrand and intrastrand cross-links. These cross-links are highly cytotoxic lesions that block the fundamental cellular processes of DNA replication and transcription[3].

-

Labile Ester Linker: This flexible carbon chain connects the acridine anchor and the bis-alkylator effector. Under physiological pH, this ester bond undergoes hydrolysis, leading to the degradation of amustaline into a non-reactive, negatively charged byproduct, S-300[1][2][3]. This degradation is a critical safety feature, ensuring that any unreacted amustaline is converted into an inert substance.

The overall process of nucleic acid modification by amustaline can be summarized in the following logical steps:

Quantitative Data

Pathogen Inactivation Efficacy

Amustaline has demonstrated broad-spectrum efficacy against a variety of pathogens, including viruses, bacteria, and protozoa. The following table summarizes available data on the log reduction of various pathogens following treatment with the amustaline-based pathogen inactivation system.

| Pathogen | Pathogen Type | Log Reduction | Reference(s) |

| Chikungunya Virus (CHIKV) | Virus (RNA) | > 5.81 | [1][4][5] |

| Human Immunodeficiency Virus (HIV) | Virus (RNA) | > 5.9 | [6] |

| Dengue Virus (DENV) | Virus (RNA) | > 6.61 | |

| Plasmodium falciparum | Protozoa | > 5.2 | [6][7] |

| Staphylococcus aureus | Bacteria (Gram-positive) | 5.1 | [6] |

| Yersinia enterocolitica | Bacteria (Gram-negative) | ≥ 6.8 | [6] |

| Serratia marcescens | Bacteria (Gram-negative) | 5.1 | [6] |

| Escherichia coli | Bacteria (Gram-negative) | ≥ 6.7 | [6] |

Degradation Kinetics

The degradation of amustaline (S-303) into its inactive byproduct S-300 is a critical safety feature. The hydrolysis of the ester linker follows biphasic kinetics in the presence of glutathione (GSH) and red blood cells[3].

| Parameter | Value | Reference(s) |

| Initial Half-life (in RBCs with GSH) | ~20 minutes | [3] |

| Second Half-life (in RBCs with GSH) | ~7 hours | [3] |

| Residual Amustaline after 18-24h | < 1 nM | [3] |

Experimental Protocols

Visualization of DNA Cross-linking by Denaturing Agarose Gel Electrophoresis

This protocol allows for the qualitative assessment of interstrand cross-links in DNA treated with amustaline. Cross-linked DNA will renature after denaturation and migrate slower than single-stranded DNA.

Materials:

-

Purified DNA (e.g., plasmid DNA or a specific PCR product)

-

Amustaline (S-303)

-

Glutathione (GSH)

-

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Denaturing solution (0.5 M NaOH, 1.5 M NaCl)

-

Neutralizing solution (0.5 M Tris-HCl, 1.5 M NaCl, pH 7.5)

-

Agarose

-

TBE buffer (Tris-borate-EDTA)

-

DNA loading dye

-

DNA staining solution (e.g., ethidium bromide or SYBR Safe)

-

UV transilluminator

Procedure:

-

DNA Treatment:

-

Prepare a reaction mixture containing purified DNA (e.g., 1 µg) in TE buffer.

-

Add amustaline and GSH to the desired final concentrations (e.g., 0.2 mM amustaline, 20 mM GSH).

-

Incubate at room temperature for a specified time (e.g., 1-4 hours).

-

As a negative control, prepare a sample with DNA and GSH but without amustaline.

-

-

Denaturation and Renaturation:

-

To a portion of the treated and control DNA, add an equal volume of denaturing solution.

-

Incubate at room temperature for 10 minutes to denature the DNA.

-

Add an equal volume of neutralizing solution to allow for renaturation of cross-linked strands.

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel in TBE buffer.

-

Add DNA loading dye to the denatured/renatured samples and load them onto the gel.

-

Include a lane with untreated, non-denatured DNA as a marker for double-stranded DNA.

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

-

Visualization:

-

Stain the gel with a suitable DNA stain.

-

Visualize the DNA bands on a UV transilluminator.

-

Expected Results:

-

The untreated, non-denatured DNA will show a single band corresponding to the double-stranded form.

-

The control DNA (treated with GSH only) after denaturation/renaturation will show a faster-migrating band corresponding to single-stranded DNA.

-

The amustaline-treated DNA will show a band that migrates slower than the single-stranded DNA, at a position similar to the double-stranded marker, indicating the presence of interstrand cross-links.

Quantification of Amustaline and S-300 by HPLC

This protocol provides a general framework for the quantitative analysis of amustaline and its degradation product S-300 in a biological matrix like red blood cell concentrate.

Materials:

-

Amustaline (S-303) and S-300 standards

-

Red blood cell concentrate (RBCC) samples

-

Acetonitrile (ACN)

-

Formic acid

-

Water (HPLC grade)

-

C18 reverse-phase HPLC column

-

HPLC system with UV or MS detector

Procedure:

-

Sample Preparation:

-

Collect RBCC samples at different time points after the addition of amustaline.

-

Perform protein precipitation by adding a known volume of cold acetonitrile to the RBCC sample.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

HPLC Analysis:

-

Set up the HPLC system with a C18 column.

-

Prepare a mobile phase gradient, for example, starting with a high percentage of aqueous solvent (e.g., water with 0.1% formic acid) and increasing the percentage of organic solvent (e.g., acetonitrile with 0.1% formic acid) over time.

-

Inject the prepared sample supernatant onto the HPLC column.

-

Monitor the elution of amustaline and S-300 using a UV detector at an appropriate wavelength or a mass spectrometer for more sensitive and specific detection.

-

-

Quantification:

-

Prepare a standard curve by running known concentrations of amustaline and S-300 standards.

-

Determine the concentration of amustaline and S-300 in the samples by comparing their peak areas to the standard curve.

-

Expected Results:

-

A decrease in the concentration of amustaline over time.

-

A corresponding increase in the concentration of S-300 over time.

-

The data can be used to calculate the degradation kinetics (half-life) of amustaline.

Signaling Pathways and Experimental Workflows

Cellular Response to Amustaline-Induced DNA Damage

Amustaline-induced interstrand cross-links are highly toxic DNA lesions that trigger a complex cellular DNA damage response (DDR). While specific studies on amustaline are limited, the response is expected to involve pathways known to repair damage from other alkylating agents.

The Fanconi Anemia (FA) pathway is a specialized DNA repair pathway that is critical for the repair of interstrand cross-links[8][9]. The stalling of the DNA replication machinery at an ICL is a key signal for the activation of the FA pathway. In addition, the presence of DNA damage and stalled replication forks can activate the master kinases of the DDR, ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related)[10][11][12]. These kinases phosphorylate a multitude of downstream targets, including the tumor suppressor protein p53[13][14][15][16][17][18]. Phosphorylation of p53 stabilizes the protein and activates its function as a transcription factor, leading to the expression of genes that can induce cell cycle arrest, providing time for DNA repair, or trigger apoptosis (programmed cell death) if the damage is too extensive to be repaired[13][14][15][16][17][18].

Experimental Workflow for Characterizing Amustaline's Mechanism

A systematic workflow is essential to fully characterize the mechanism of action of a novel nucleic acid-modifying agent like amustaline.

References

- 1. Quantitative analysis of malondialdehyde-guanine adducts in genomic DNA samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative HPLC-electrospray ionization-MS/MS analysis of the adenine-guanine cross-links of 1,2,3,4-diepoxybutane in tissues of butadiene-exposed B6C3F1 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An agarose gel method for the determination of DNA interstrand crosslinking applicable to the measurement of the rate of total and "second-arm" crosslink reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fanconi Anemia Proteins, DNA Interstrand Crosslink Repair Pathways, and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amustaline (S-303) treatment inactivates high levels of Chikungunya virus in red-blood-cell components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Fanconi anemia pathway and DNA interstrand cross-link repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Robust inactivation of Plasmodium falciparum in red blood cell concentrates using amustaline and glutathione pathogen reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Fanconi anemia pathway in replication stress and DNA crosslink repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Homology-directed Fanconi anemia pathway crosslink repair is dependent on DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formation and characterization of covalent guanosine adducts with electrochemistry—liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of the JNKs/ATM-p53 axis is indispensable for the cytoprotection of dermal fibroblasts exposed to UVB radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 桑格测序步骤与方法 [sigmaaldrich.cn]

- 13. Enhanced phosphorylation of p53 by ATM in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. home.sandiego.edu [home.sandiego.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. ATM mediates phosphorylation at multiple p53 sites, including Ser(46), in response to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

Synthesis Pathway of Amustaline Dihydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amustaline Dihydrochloride, known chemically as (N,N-bis(2-chloroethyl))-2-aminoethyl-3-((acridin-9-yl)amino)propionate dihydrochloride and also referred to as S-303, is a potent nucleic acid-targeted alkylating agent. It is a critical component in pathogen reduction technologies for blood products, where it effectively inactivates a broad spectrum of viruses, bacteria, parasites, and leukocytes. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, detailing the preparation of key intermediates and the final product. The synthesis is a multi-step process involving the preparation of an acridine-linker moiety and a nitrogen mustard effector, followed by their esterification and subsequent conversion to the dihydrochloride salt. This document outlines the detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthesis pathway to facilitate a deeper understanding for researchers and professionals in drug development.

Overview of the Synthetic Strategy

The synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of the Acridine-Linker Moiety: This involves the preparation of 9-chloroacridine and its subsequent reaction with β-alanine to form N-(acridin-9-yl)-β-alanine.

-

Synthesis of the Nitrogen Mustard Effector: This stage focuses on the synthesis of 2-(bis(2-chloroethyl)amino)ethanol.

-

Final Assembly and Salt Formation: The acridine-linker and the nitrogen mustard effector are coupled via an esterification reaction to form the Amustaline free base, which is then converted to its dihydrochloride salt for improved stability and solubility.

The overall synthetic pathway is depicted in the following diagram:

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols and Data

Synthesis of Key Intermediates

The first key intermediate, 9-chloroacridine, is synthesized from acridone.

Reaction:

Acridone is chlorinated using phosphorus oxychloride (POCl₃) to yield 9-chloroacridine.

Experimental Protocol:

A mixture of N-phenylanthranilic acid is heated with phosphorus oxychloride. The resulting crude 9-chloroacridine can be purified by recrystallization from alcohol after treatment with dilute ammonia to precipitate the product.[1][2]

Quantitative Data:

| Reactant | Reagent | Product | Yield | Reference |

| N-phenylanthranilic acid | Phosphorus oxychloride | 9-Chloroacridine | Practically theoretical | [2] |

This intermediate forms the core structure, linking the acridine moiety to the propionate linker.

Reaction:

9-Chloroacridine is reacted with β-alanine in the presence of a base, such as sodium methoxide, in methanol.

Experimental Protocol:

9-chloroacridine is mixed with methanol and a freshly prepared solution of sodium methoxide in methanol. The mixture is refluxed for 2.5 hours. Subsequently, β-alanine is added, and the reflux is continued for an additional 4 hours. The product is then purified, for example, by preparative thin-layer chromatography.[3][4]

Quantitative Data:

| Reactant | Reagents | Product | Yield | Purity | Reference |

| 9-Chloroacridine | β-alanine, Sodium methoxide, Methanol | N-(acridin-9-yl)-β-alanine | 20% | 98.4% | [3] |

This alcohol is the "effector" part of the Amustaline molecule, containing the nitrogen mustard group responsible for alkylating nucleic acids. The synthesis proceeds via the formation of bis(2-chloroethyl)amine hydrochloride.

Step 1: Synthesis of Bis(2-chloroethyl)amine Hydrochloride

Reaction:

Diethanolamine is reacted with thionyl chloride (SOCl₂) to produce bis(2-chloroethyl)amine hydrochloride.

Experimental Protocol:

To a solution of diethanolamine in a suitable solvent such as dichloroethane, thionyl chloride is added. The reaction mixture is refluxed for several hours. After the reaction is complete, the solvent is removed under vacuum to yield the product as a white crystalline solid.[5]

Quantitative Data:

| Reactant | Reagent | Product | Yield | Reference |

| Diethanolamine | Thionyl chloride | Bis(2-chloroethyl)amine Hydrochloride | Quantitative | [5] |

Step 2: Synthesis of 2-(Bis(2-chloroethyl)amino)ethanol

While a direct protocol for this specific conversion was not found in the immediate search results, a plausible synthetic route can be inferred from the synthesis of similar compounds. This would likely involve the reaction of bis(2-chloroethyl)amine (the free base) with ethylene oxide. The free base can be generated from the hydrochloride salt by treatment with a base.

Final Assembly: Synthesis of this compound

The final stage of the synthesis involves the coupling of the acridine-linker moiety with the nitrogen mustard effector, followed by the formation of the dihydrochloride salt.

Reaction:

N-(acridin-9-yl)-β-alanine is esterified with 2-(bis(2-chloroethyl)amino)ethanol. This reaction is typically carried out in the presence of a coupling agent to facilitate the ester bond formation.

While a specific detailed protocol for this final esterification step to produce Amustaline is not publicly available in the searched literature, standard esterification methods would be employed. These could include:

-

Fischer-Speier Esterification: Reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst.

-

Carbodiimide-mediated coupling: Using reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid for reaction with the alcohol.

-

Conversion to an acyl chloride: Activating the carboxylic acid with a reagent like thionyl chloride or oxalyl chloride, followed by reaction with the alcohol.

Reaction:

The Amustaline free base is treated with hydrochloric acid to form the dihydrochloride salt.

Experimental Protocol:

Typically, the purified Amustaline free base would be dissolved in a suitable organic solvent, and a solution of hydrochloric acid (e.g., HCl in ethanol or diethyl ether) would be added. The dihydrochloride salt, being less soluble, would precipitate out of the solution and could be collected by filtration and then dried.

Visualizations of Key Processes

Synthesis of the Acridine-Linker Moiety

Figure 2: Synthesis of the acridine-linker component.

Synthesis of the Nitrogen Mustard Effector

Figure 3: Synthesis of the nitrogen mustard effector.

Final Assembly of this compound

Figure 4: Final assembly and salt formation.

Conclusion

References

- 1. derisilab.ucsf.edu [derisilab.ucsf.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]

Amustaline: A Technical Overview of Hydrolysis Products and Degradation Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amustaline (S-303) is a nucleic acid-targeted alkylating agent developed for the inactivation of pathogens in blood components, particularly red blood cell concentrates.[1] Its mechanism of action involves intercalation into the nucleic acids of pathogens, followed by covalent cross-linking, which prevents replication and transcription.[2] A key feature of amustaline's design is its susceptibility to hydrolysis at physiological pH, leading to its degradation into non-reactive by-products. This inherent instability is crucial for the safety profile of amustaline-treated blood products, ensuring that the reactive compound does not persist after its intended therapeutic action. This technical guide provides an in-depth summary of the hydrolysis products of amustaline and its degradation kinetics, based on available scientific literature.

Amustaline Hydrolysis Products

The degradation of amustaline is a pH-driven hydrolysis reaction that occurs at a labile ester bond within the molecule's linker region.[3][4] This process stoichiometrically yields two primary degradation products.[2][3]

The principal hydrolysis products are:

-

S-300 : This is the nucleic acid-targeting "anchor" of the amustaline molecule.[2][3]

-

Triethanolamine "small chain effector" fragment : This is the moiety responsible for cross-linking.[2][3]

In the context of the INTERCEPT Blood System, which utilizes amustaline and glutathione (GSH), other minor degradation products have been noted, including acridine and glutathione-associated products.[2][4]

The hydrolysis pathway of amustaline is visualized in the diagram below.

Degradation Kinetics

The degradation of amustaline follows a biphasic pattern at physiological pH (7.35–7.45), particularly in the presence of glutathione and red blood cells.[2] The kinetics are characterized by an initial rapid phase followed by a slower secondary phase.[2]

| Kinetic Parameter | Value | Conditions |

| Initial Half-life (t½) | ~20 minutes | Physiological pH (7.35–7.45) in the presence of GSH and RBCs |

| Second Half-life (t½) | ~7 hours | Physiological pH (7.35–7.45) in the presence of GSH and RBCs |

The concentration of amustaline decreases substantially over a short period. For instance, in one study, the concentration of residual amustaline was observed to decrease from approximately 115 µM at 6 minutes post-addition to 11.6 µM after 1 hour, 1.1 µM after 2 hours, and 0.009 µM after 8 hours.[4] This rapid degradation ensures that by the end of the 18-24 hour processing hold time used in pathogen reduction systems, the concentration of unreacted amustaline is less than 1 nM.[2]

Experimental Protocols

The majority of the available data on amustaline hydrolysis and degradation kinetics comes from studies of the INTERCEPT Blood System for Red Blood Cells. A general experimental workflow for these studies is outlined below.

Methodology for Degradation Studies:

-

Preparation of Red Blood Cell Concentrates: The process typically begins with leukoreduced red blood cell concentrates suspended in an additive solution.

-

Addition of Amustaline and Glutathione: Amustaline and glutathione are added to the red blood cell concentrate. The final concentrations are typically around 0.2 mM for amustaline and 20 mM for glutathione.

-

Incubation: The mixture is incubated for a period of 18-24 hours at room temperature (approximately 20-25°C). This hold time is designed to allow for the inactivation of pathogens and the subsequent degradation of amustaline.

-

Sampling: Aliquots of the mixture are collected at various time points during the incubation period to monitor the concentration of amustaline and its degradation products.

-

Quantification: The concentrations of amustaline and its hydrolysis products in the collected samples are determined using analytical techniques. While specific parameters are not extensively detailed in the public literature, high-performance liquid chromatography (HPLC) is a cited method for this purpose.

It is important to note that the specific analytical method parameters, such as the HPLC column, mobile phase, flow rate, and detector settings, are not consistently reported in the reviewed scientific articles. For researchers aiming to replicate these studies, further method development and validation would be necessary.

Conclusion

Amustaline is designed to degrade hydrolytically into the non-reactive products S-300 and a triethanolamine effector fragment. This degradation is a key safety feature, ensuring the removal of the reactive agent after its pathogen-inactivating function is complete. The kinetics of this pH-driven hydrolysis are biphasic, with a rapid initial phase that significantly reduces the concentration of amustaline within the first few hours of treatment. The information presented in this guide provides a foundational understanding for professionals in drug development and research who are working with or studying amustaline and similar compounds.

References

Pharmacokinetics and pharmacodynamics of Amustaline

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Amustaline

Introduction

Amustaline (S-303) is a chemical agent developed for the ex vivo pathogen reduction of red blood cell (RBC) concentrates. It is designed to inactivate a broad spectrum of pathogens, including viruses, bacteria, and protozoa, as well as residual leukocytes, to reduce the risk of transfusion-transmitted infections and transfusion-associated graft-versus-host disease. This guide provides a detailed overview of the pharmacokinetics, which in this context refers to the chemical degradation and removal of amustaline and its byproducts from the blood product, and the pharmacodynamics, focusing on its mechanism of action and the clinical effects of transfusing amustaline-treated red blood cells.

Pharmacokinetics: Degradation and Removal

Amustaline is not administered directly to patients; therefore, its pharmacokinetics are characterized by its behavior and degradation within the red blood cell concentrate during the treatment process.

The treatment process is designed to minimize recipient exposure to residual amustaline and its byproducts.[1] This is achieved through a multi-step process involving the quenching of unreacted amustaline by glutathione (GSH), a prolonged incubation period to facilitate amustaline's chemical degradation, and a final exchange of the treatment solution with a fresh additive solution before storage.[1]

At physiological pH (7.35–7.45), amustaline undergoes hydrolysis of its linker.[1][2] This degradation has an initial half-life of approximately 20 minutes in the presence of GSH and red blood cells, followed by a second, longer half-life of about 7 hours.[1] Over the first 3 hours of the process, the concentration of amustaline decreases by a factor of 1000.[1] By the end of the 18–24 hour incubation and solution exchange, the concentration of residual, unreacted amustaline is below 1 nM.[1]

The primary degradation product of amustaline is S-300, a negatively charged and non-genotoxic compound.[1][2] Other byproducts include acridine and glutathione-associated products, which are largely removed during the solution exchange step.[1]

| Parameter | Value | Reference |

| Initial Half-life (in RBC concentrate with GSH) | ~20 minutes | [1][2] |

| Second Half-life (in RBC concentrate with GSH) | ~7 hours | [1] |

| Residual Amustaline Concentration (post-treatment) | < 1 nM | [1] |

| Primary Degradation Product | S-300 | [1][2] |

Pharmacodynamics: Mechanism of Action and Clinical Effects

The pharmacodynamic effect of amustaline is the inactivation of nucleic acids, which is fundamental to its function as a pathogen reduction agent.

Mechanism of Action

Amustaline's mechanism of action involves a two-step process targeting nucleic acids:

-

Intercalation: The acridine moiety of the amustaline molecule selectively intercalates into the helical regions of both DNA and RNA.[2][3]

-

Covalent Bonding and Crosslinking: The effector arm of the molecule, a bifunctional alkylating agent, irreversibly reacts with guanine bases, creating adducts and crosslinks.[1][2][3]

This process effectively prevents essential cellular functions that rely on nucleic acids, including replication, transcription, and translation, thereby inactivating pathogens and leukocytes.[1][2][3]

Clinical Efficacy and Safety

Clinical trials have been conducted to evaluate the efficacy and safety of transfusing red blood cells treated with amustaline and glutathione. The primary efficacy endpoint in these trials is often the non-inferiority of the treated red blood cells compared to conventional red blood cells in maintaining adequate hemoglobin levels in transfusion-dependent patients.

In a study of patients with transfusion-dependent thalassemia, the mean amount of transfused hemoglobin was not inferior for amustaline-glutathione treated red blood cells compared to the control group.[4] However, a slight decline in pre-transfusion hemoglobin levels was observed in the group receiving treated red blood cells.[4] Another study in patients with sickle cell disease noted a 9.3% decrease in the mean predicted lifespan of treated red blood cells.[5]

A significant safety consideration is the potential for an immune response to the treated red blood cells. A Phase 3 clinical trial was previously halted due to the detection of antibodies specific to acridine, a byproduct of amustaline.[6] A more recent trial with a modified treatment process found that 3% of patients who received treated red blood cells developed low-titer IgG antibodies to acridine.[6] However, there was no evidence of hemolysis or a secondary immune response in these patients.[6]

| Clinical Outcome | Finding | Reference |

| Efficacy (Thalassemia) | Non-inferior to control in terms of transfused hemoglobin. | [4] |

| RBC Lifespan (Sickle Cell Disease) | 9.3% decrease in mean predicted lifespan. | [5] |

| Immunogenicity | 3% of patients developed low-titer anti-acridine IgG antibodies. | [6] |

| Clinical Hemolysis | No evidence of hemolysis in patients with antibodies. | [6] |

Experimental Protocols

Pathogen Reduction of Red Blood Cell Concentrates

The general protocol for the pathogen reduction of red blood cell concentrates using amustaline and glutathione is as follows:

-

Preparation: Leukocyte-reduced red blood cell concentrates are prepared from whole blood.

-

Treatment: The red blood cell concentrate is treated with a solution containing amustaline (final concentration of 0.2 mmol/L) and glutathione (final concentration of 20 mmol/L) in a functionally closed system.[4]

-

Incubation: The treated red blood cell concentrate is incubated for 18-24 hours at room temperature to allow for pathogen inactivation and amustaline degradation.[1]

-

Solution Exchange: The supernatant, containing residual amustaline, glutathione, and degradation byproducts, is replaced with a fresh additive solution (e.g., SAG-M).[1][4]

-

Storage: The final pathogen-reduced red blood cell product is stored at 4–6°C for up to 35 days.[4]

Detection of Anti-Acridine Antibodies

A key safety assessment involves monitoring for the development of antibodies to the treated red blood cells. This can be performed using a flow cytometry-based assay:

-

Reagent Preparation: A monoclonal antibody capable of detecting acridine on the surface of treated red blood cells is utilized.

-

Sample Collection: Patient blood samples are collected at baseline and at specified time points post-transfusion.

-

Staining: Patient plasma is incubated with treated red blood cells to allow for the binding of any anti-acridine antibodies.

-

Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to human IgG is added.

-

Flow Cytometry Analysis: The red blood cells are analyzed by flow cytometry to detect the presence of the fluorescent secondary antibody, which indicates the presence of anti-acridine IgG antibodies in the patient's plasma.

Conclusion

Amustaline is an effective ex vivo pathogen reduction agent for red blood cell concentrates. Its pharmacokinetics are defined by its rapid and predictable degradation into non-reactive byproducts within the blood product before transfusion. The pharmacodynamics are characterized by a robust mechanism of nucleic acid inactivation. Clinical studies have demonstrated the efficacy of amustaline-treated red blood cells in maintaining hemoglobin levels, although a slight reduction in red blood cell lifespan has been observed. The development of low-titer anti-acridine antibodies in a small percentage of recipients is a key safety finding that warrants further investigation, though it has not been associated with clinical hemolysis. The use of amustaline represents a promising approach to enhancing the safety of the blood supply.

References

- 1. Preclinical safety assessment of pathogen reduced red blood cells treated with amustaline and glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Amustaline‐glutathione pathogen‐reduced red blood cell concentrates for transfusion‐dependent thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel acridine flow cytometry marker to track post‐transfusion amustaline/glutathione pathogen‐reduced red blood cell survival in sickle cell disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibodies to Amustaline/Glutathione Pathogen Reduced RBCs - Transfusion News [transfusionnews.com]

Carcinogenicity assessment of Amustaline treated red blood cells

An In-depth Technical Guide on the Carcinogenicity Assessment of Amustaline-Treated Red Blood Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amustaline (S-303) is a chemical agent used in conjunction with glutathione (GSH) in a pathogen reduction technology designed to inactivate a broad spectrum of viruses, bacteria, protozoa, and leukocytes in red blood cell (RBC) concentrates.[1][2][3][4] This technology aims to enhance the safety of blood transfusions by reducing the risk of transfusion-transmitted infections and transfusion-associated graft-versus-host disease.[4][5] The mechanism of action involves the intercalation of Amustaline into nucleic acids, followed by the formation of covalent adducts that prevent replication and transcription.[1][2][3] Given that Amustaline is a nucleic acid-targeting agent, a thorough assessment of its potential carcinogenicity is a critical component of its safety evaluation. This guide provides a detailed overview of the carcinogenicity assessment of Amustaline-treated red blood cells.

Mechanism of Action of Amustaline

Amustaline is a modular compound composed of an acridine anchor, which intercalates into the helical regions of DNA and RNA, and an effector arm that irreversibly reacts with guanine bases, creating adducts and crosslinks.[1][2] This process effectively prevents the replication, transcription, and translation of nucleic acids, thereby inactivating pathogens and leukocytes.[1][2][3] Following its action, Amustaline spontaneously hydrolyzes into its primary, negatively charged degradation product, S-300, and other by-products.[1][2][3] Glutathione is used to quench any free, unreacted Amustaline.[1][2][3]

Mechanism of Amustaline action and degradation.

Carcinogenicity and Genotoxicity Assessment

A comprehensive preclinical safety assessment of Amustaline-treated red blood cells has been conducted in accordance with International Conference on Harmonization (ICH) guidelines and in compliance with Good Laboratory Practice (GLP) standards as stipulated by the Food and Drug Administration (FDA).[1][2][3] The assessment included a battery of in vitro and in vivo genotoxicity assays and an in vivo carcinogenicity study.

Experimental Workflow for Carcinogenicity Assessment

The overall workflow for assessing the carcinogenic potential of Amustaline-treated red blood cells involves several key stages, from the preparation of the test article to the final histopathological analysis.

Experimental workflow for carcinogenicity assessment.

Data from Genotoxicity and Carcinogenicity Studies

The genotoxic and carcinogenic potential of pathogen-reduced red blood cell concentrates (PR-RBCCs) treated with Amustaline and GSH, as well as the primary degradation product S-300, were evaluated. The results consistently demonstrated a lack of genotoxic and carcinogenic risk associated with the transfusion of these cells.[1][2][3]

In Vitro Genotoxicity Studies

| Assay | Test Article | Model System | Metabolic Activation (S9) | Result |

| Bacterial Reverse Mutation (Ames) | PR-RBCC | Salmonella typhimurium & Escherichia coli | With and Without | Non-mutagenic[1][2] |

| Chromosomal Aberration | PR-RBCC | Chinese Hamster Ovary (CHO) cells | With and Without | Non-clastogenic[1] |

In Vivo Genotoxicity Studies

| Assay | Test Article | Model System | Dose | Result |

| Bone Marrow Micronucleus | PR-RBCC | Mouse | Systemically toxic doses | Non-clastogenic[1][2] |

| Bone Marrow Micronucleus | S-300 | Mouse | Systemically toxic doses | Non-clastogenic[1][2] |

In Vivo Carcinogenicity Study

| Study Type | Test Article | Model System | Duration | Result |

| Carcinogenicity | PR-RBCC | p53+/- transgenic mice | 26 weeks | Non-carcinogenic[1][2][3] |

Experimental Protocols

The following sections provide a detailed overview of the methodologies employed in the key genotoxicity and carcinogenicity studies.

Bacterial Reverse Mutation Assay (Ames Test)

-

Objective: To assess the mutagenic potential of PR-RBCCs by their ability to induce reverse mutations at selected loci of several bacterial strains.

-

Methodology:

-

Strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) were used.

-

The assays were performed both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).

-

The test article (PR-RBCC) was incubated with the bacterial strains at various concentrations.

-

The number of revertant colonies was counted and compared to the solvent control.

-

-

Results: PR-RBCCs did not induce a significant increase in the number of revertant colonies in any of the tested strains, with or without metabolic activation, indicating a lack of mutagenic activity.[1][2]

In Vitro Chromosomal Aberration Assay

-

Objective: To evaluate the potential of PR-RBCCs to induce structural chromosomal aberrations in cultured mammalian cells.

-

Methodology:

-

Chinese Hamster Ovary (CHO) cells were exposed to various concentrations of the PR-RBCCs.

-

The experiment was conducted with and without S9 metabolic activation.

-

Cells were harvested at predetermined intervals, and metaphase chromosomes were prepared and analyzed for structural aberrations (e.g., breaks, gaps, exchanges).

-

-

Results: PR-RBCCs did not cause a statistically significant increase in the frequency of chromosomal aberrations compared to the control group.[1]

In Vivo Murine Bone Marrow Micronucleus Assay

-

Objective: To determine the clastogenic or aneugenic potential of PR-RBCCs and S-300 in vivo.

-

Methodology:

-

Mice were administered systemically toxic doses of either PR-RBCCs or S-300.

-

Bone marrow was collected at specified time points after administration.

-

Polychromatic erythrocytes (PCEs) were analyzed for the presence of micronuclei, which are indicative of chromosomal damage.

-

-

Results: Neither PR-RBCCs nor S-300 induced a significant increase in the frequency of micronucleated PCEs in the bone marrow of treated mice.[1][2]

In Vivo Carcinogenicity Study in p53+/- Transgenic Mice

-

Objective: To assess the long-term carcinogenic potential of PR-RBCCs following chronic administration.

-

Methodology:

-

The heterozygous p53+/- transgenic mouse model, which is susceptible to genotoxic carcinogens, was utilized.

-

The mice received transfusions of PR-RBCCs over a period of 26 weeks.

-

Animals were monitored for clinical signs of toxicity and tumor development throughout the study.

-

At the end of the study, a complete necropsy and histopathological examination of all major tissues and organs were performed.

-

Conclusion

The comprehensive toxicological evaluation of Amustaline-treated red blood cells, conducted in line with international regulatory standards, has consistently demonstrated a lack of genotoxic and carcinogenic potential.[1][2][3] The in vitro and in vivo genotoxicity assays were negative, and the long-term carcinogenicity study in a sensitive transgenic mouse model showed no evidence of tumor formation.[1][2][3] These findings strongly support the safety profile of Amustaline-treated red blood cells for clinical use, suggesting no measurable genotoxic or carcinogenic hazard associated with their transfusion.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical safety assessment of pathogen reduced red blood cells treated with amustaline and glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical safety assessment of pathogen reduced red blood cells treated with amustaline and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transfusion of Amustaline/Glutathione Pathogen-reduced Red Blood Cells in Cardiac Surgery: A Randomized Phase 3 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Red blood cells treated with the amustaline (S-303) pathogen reduction system: a transfusion study in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

Amustaline's Interaction with DNA and RNA Guanine Bases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amustaline (S-303) is a potent nucleic acid-targeted agent designed for pathogen reduction in blood products. Its efficacy stems from a dual mechanism of action involving reversible intercalation into the helical regions of DNA and RNA, followed by the irreversible alkylation of guanine bases. This two-pronged attack effectively forms covalent adducts and cross-links, ultimately halting essential cellular processes such as replication, transcription, and translation. This technical guide provides a comprehensive overview of the molecular interactions between amustaline and the guanine bases of nucleic acids, presenting available quantitative data, detailed experimental methodologies, and visual representations of the underlying processes to support further research and development in this field.

Introduction

Amustaline is a bifunctional small molecule engineered with distinct functional moieties: an acridine ring that serves as a nucleic acid intercalator and a nitrogen mustard-like effector arm responsible for alkylation.[1][2] This modular design allows for a targeted approach, where the acridine component first positions the molecule within the DNA or RNA structure, facilitating a more efficient subsequent alkylation of nearby guanine residues by the effector arm.[1][2] This irreversible covalent modification is the basis for its potent pathogen-inactivating properties.[1][2] The primary application of amustaline is in a pathogen reduction system for red blood cell concentrates, where it is used in conjunction with glutathione (GSH) to inactivate a broad spectrum of pathogens and leukocytes.[1][2]

Mechanism of Action: A Two-Step Process

The interaction of amustaline with nucleic acids can be delineated into two principal steps: intercalation and alkylation, leading to the formation of adducts and cross-links.

Reversible Intercalation

The planar acridine ring of amustaline facilitates its insertion between the base pairs of DNA and RNA helices.[1][2] This non-covalent interaction is a rapid and reversible process that locally unwinds and lengthens the nucleic acid structure, creating a stable platform for the subsequent alkylation reaction.

Irreversible Alkylation of Guanine

Following intercalation, the effector arm of amustaline, which contains a reactive chloroethyl group, forms a highly electrophilic aziridinium ion. This ion then reacts with nucleophilic sites on the guanine bases. While the N7 position of guanine is the most common site for alkylation by nitrogen mustards, further studies are needed to definitively identify the specific site(s) of amustaline adduction.[3][4] This covalent bond formation is irreversible and results in a stable amustaline-guanine adduct.[1][2]

Formation of Cross-links

As a bifunctional agent, amustaline can react with two different guanine bases, leading to the formation of intra-strand or inter-strand cross-links.[1][2] These cross-links are particularly detrimental to cellular processes as they prevent the separation of DNA strands required for replication and transcription.

Quantitative Analysis of Amustaline-Nucleic Acid Interactions

While specific quantitative data for amustaline's binding affinity and reaction kinetics are not extensively available in the public domain, the following table summarizes key parameters related to its activity and degradation.

| Parameter | Value | Conditions | Reference |

| Initial Half-life of Amustaline | ~20 minutes | In the presence of GSH and Red Blood Cells (RBCs) at physiological pH (7.35–7.45) | [1] |

| Second Half-life of Amustaline | ~7 hours | In the presence of GSH and RBCs at physiological pH (7.35–7.45) | [1] |

| Residual Amustaline Concentration | <1 nM | After 18-24 hours in the pathogen reduction system with an additive solution exchange | [1] |

Experimental Protocols

The following sections detail the methodologies that can be employed to study the various facets of amustaline's interaction with DNA and RNA.

Analysis of DNA Intercalation via Fluorescence Spectroscopy

Fluorescence titration is a sensitive method to study the binding of intercalating agents to DNA. The intrinsic fluorescence of the acridine moiety of amustaline, or the displacement of a fluorescent probe like ethidium bromide, can be monitored.

Protocol: Fluorescence Titration with a Fluorescent Ligand

-

Preparation of Solutions:

-

Prepare a stock solution of amustaline in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare a stock solution of calf thymus DNA in the same buffer and determine its concentration by UV absorbance at 260 nm.

-

-

Titration:

-

Place a fixed concentration of amustaline in a quartz cuvette.

-

Incrementally add aliquots of the DNA solution to the cuvette.

-

After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Plot the change in fluorescence intensity as a function of the DNA concentration.

-

Fit the resulting binding curve to a suitable binding model (e.g., the Scatchard plot) to determine the binding affinity (Kd).

-

Identification of Guanine Adducts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the identification and quantification of DNA adducts.

Protocol: Analysis of Amustaline-Guanine Adducts

-

DNA Treatment and Digestion:

-

Incubate DNA with amustaline under desired conditions.

-

Remove unreacted amustaline.

-

Digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

-

LC-MS/MS Analysis:

-

Separate the digested nucleosides using reverse-phase liquid chromatography.

-

Introduce the separated nucleosides into a tandem mass spectrometer.

-

Use selected reaction monitoring (SRM) to specifically detect and quantify the amustaline-guanine adduct based on its unique precursor and product ion masses.

-

Quantification of DNA Cross-linking by Denaturing Gel Electrophoresis

Denaturing gel electrophoresis can be used to separate cross-linked DNA from non-cross-linked DNA.

Protocol: Agarose Gel Electrophoresis for Interstrand Cross-links

-

DNA Treatment:

-

Treat a DNA fragment of known size (e.g., a linearized plasmid) with varying concentrations of amustaline.

-

-

Denaturation and Electrophoresis:

-

Denature the DNA samples by heating and then rapidly cooling on ice.

-

Separate the DNA fragments on a denaturing agarose or polyacrylamide gel.

-

-

Visualization and Quantification:

-

Stain the gel with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualize the DNA bands under UV light. Single-stranded (non-cross-linked) DNA will migrate faster than the renatured, double-stranded (cross-linked) DNA.

-

Quantify the intensity of the bands corresponding to cross-linked and non-cross-linked DNA to determine the cross-linking efficiency.[5]

-

Visualizing Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involved in the interaction of amustaline with nucleic acids and the experimental workflows for their study.

Conclusion

Amustaline's dual-action mechanism of DNA/RNA intercalation and subsequent guanine alkylation provides a robust method for inactivating pathogens. While the qualitative aspects of its interaction with nucleic acids are well-understood, a deeper quantitative characterization of its binding affinities, reaction kinetics, and cross-linking efficiencies would greatly benefit the fields of drug development and toxicology. The experimental protocols outlined in this guide provide a framework for researchers to further investigate these critical parameters, ultimately leading to a more comprehensive understanding of amustaline's molecular pharmacology and its applications.

References

- 1. Preclinical safety assessment of pathogen reduced red blood cells treated with amustaline and glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DNA sequence selectivity of guanine-N7 alkylation by nitrogen mustards - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An agarose gel method for the determination of DNA interstrand crosslinking applicable to the measurement of the rate of total and "second-arm" crosslink reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Glutathione in the Amustaline Pathogen Reduction System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Amustaline (S-303) pathogen reduction system, developed by Cerus Corporation under the INTERCEPT™ Blood System trade name, represents a significant advancement in blood safety. This technology is designed to inactivate a broad spectrum of viruses, bacteria, protozoa, and contaminating leukocytes in red blood cell concentrates (RBCCs), thereby reducing the risk of transfusion-transmitted infections (TTIs) and transfusion-associated graft-versus-host disease (ta-GVHD). A critical component of this system is the use of glutathione (GSH), a naturally occurring antioxidant. This technical guide provides an in-depth examination of the pivotal role of glutathione in the Amustaline pathogen reduction process, detailing the underlying chemical mechanisms, experimental protocols, and quantitative data.

Core Mechanism of Amustaline Pathogen Inactivation

Amustaline is a modular, synthetic molecule engineered to target and irreversibly damage nucleic acids (DNA and RNA), which are essential for the replication of pathogens and leukocytes. The structure of Amustaline consists of three key components:

-

An Acridine Anchor: This planar moiety intercalates into the helical structure of DNA and RNA, providing the initial, reversible binding to the nucleic acid target.

-

An Effector Moiety: This is a bifunctional alkylating agent, a nitrogen mustard derivative, capable of forming covalent bonds.

-

A Labile Ester Linker: This connects the anchor and the effector and is designed to hydrolyze under physiological conditions.

The primary mechanism of pathogen inactivation involves the effector moiety reacting irreversibly with guanine bases in the nucleic acid chains. This reaction leads to the formation of covalent adducts and inter-strand cross-links, which effectively block replication, transcription, and translation, rendering the pathogen or leukocyte non-infectious and unable to proliferate.[1]

The Essential Role of Glutathione

While the nucleic acid cross-linking activity of Amustaline is crucial for pathogen inactivation, its reactive nature necessitates a quenching agent to ensure the safety of the final blood product for transfusion. This is the primary role of glutathione (GSH) in the system.

Glutathione is a tripeptide (γ-glutamylcysteinylglycine) and the most abundant non-protein thiol in mammalian cells, where it plays a vital role in protecting against oxidative stress and detoxifying xenobiotics. In the Amustaline pathogen reduction system, a high concentration of exogenous GSH is added to the red blood cell concentrate along with Amustaline.

The principal function of glutathione is to quench unreacted, extracellular Amustaline .[1] By reacting with the electrophilic effector moiety of Amustaline, GSH prevents it from binding to other cellular components, such as proteins and lipids on the red blood cell membrane. This targeted quenching minimizes off-target reactions and potential neoantigen formation, which could lead to adverse immune responses in the transfusion recipient.

Chemical Mechanism of Glutathione Quenching

The quenching reaction involves the nucleophilic thiol group (-SH) of the cysteine residue in glutathione attacking the electrophilic carbon atoms of the nitrogen mustard effector of Amustaline. This results in the formation of stable, non-reactive Amustaline-glutathione conjugates.

Data Presentation

Amustaline Degradation and By-products

The Amustaline molecule is designed to degrade spontaneously under physiological pH (7.35–7.45). This degradation is a biphasic process in the presence of glutathione and red blood cells.

| Parameter | Value | Reference |

| Initial Half-life | ~20 minutes | |

| Second Half-life | ~7 hours | |

| Amustaline Reduction (first 3 hours) | 1000-fold | |

| Residual Amustaline (after 18-24h and wash) | <1 nM |

The degradation and quenching processes result in several by-products. The primary, non-genotoxic degradant of Amustaline hydrolysis is S-300. The reaction of Amustaline with glutathione produces several conjugates.

| Compound | Location | Removal | Reference |

| S-300 | Intracellular & Extracellular | Partially removed by wash | |

| Acridine | Intracellular & Extracellular | Partially removed by wash | |

| 9-GA (Glutathione Adduct) | Extracellular | Mostly removed by wash | |

| 9-amino GSH | Extracellular | Mostly removed by wash | |

| 9-amino GSSG | Extracellular | Mostly removed by wash |

Pathogen Inactivation Efficacy

The Amustaline and glutathione system has demonstrated high efficacy in inactivating a wide range of pathogens. The following table summarizes the log reduction factors achieved in whole blood, which are expected to be comparable in red blood cell concentrates.

| Pathogen | Type | Starting Titer (log10 TCID50/mL) | Log Reduction | Reference |

| Human Immunodeficiency Virus (HIV) | Enveloped Virus | >6.5 | >6.5 | |

| Bluetongue Virus | Non-enveloped Virus | >5.7 | >5.7 | |

| Yersinia enterocolitica | Gram-negative Bacteria | >7.0 | >7.0 | |

| Serratia marcescens | Gram-negative Bacteria | 4.2 | 4.2 | |

| Staphylococcus epidermidis | Gram-positive Bacteria | 7.5 | 7.5 | |

| Plasmodium falciparum | Parasite | >5.7 | >5.7 | |

| SARS-CoV-2 | Enveloped Virus | Not specified | >4.2 (in RBCs) |

Experimental Protocols

The following is a generalized protocol for the Amustaline pathogen reduction process in red blood cell concentrates, based on published studies.[2]

-

Preparation of Red Blood Cell Concentrate (RBCC):

-

Whole blood is collected in a standard anticoagulant solution (e.g., CPD).

-

Leukocyte reduction is performed by filtration.

-

The whole blood is centrifuged to separate the red blood cells from plasma and platelets.

-

The red blood cells are suspended in an additive solution (e.g., SAG-M or AS-5).

-

-

Pathogen Reduction Treatment:

-

The RBCC is transferred to a sterile, functionally closed processing set.

-

A solution of glutathione is added to the RBCC to achieve a final concentration of 20 mM .[2]

-

A solution of Amustaline (S-303) is then added to achieve a final concentration of 0.2 mM .[2]

-

The mixture is incubated for 18-24 hours at 20-25°C with gentle agitation. This allows for pathogen inactivation and the spontaneous hydrolysis of Amustaline.

-

-

Post-Treatment Processing:

-

After incubation, the treated RBCC is centrifuged.

-

The supernatant, containing the Amustaline by-products, residual reagents, and glutathione conjugates, is expressed and discarded.

-

A final red blood cell storage solution (e.g., SAG-M) is added to the red blood cells.

-

The final pathogen-reduced red blood cell concentrate is stored at 1-6°C until transfusion.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

The Development of Amustaline (S-303): A Technical Guide to Enhancing Blood Safety Through Pathogen Reduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The safety of the global blood supply is a cornerstone of modern medicine, yet it faces persistent threats from established and emerging infectious agents. Transfusion-transmitted infections (TTIs) remain a significant risk, necessitating proactive strategies beyond traditional donor screening and testing. Pathogen reduction technology (PRT) offers a robust solution by inactivating a broad spectrum of viruses, bacteria, parasites, and contaminating leukocytes in blood components before transfusion. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and evaluation of Amustaline (S-303), a key component of the INTERCEPT Blood System for Red Blood Cells, designed to enhance the safety of red blood cell (RBC) concentrates.

Discovery and Development of Amustaline

Amustaline (S-303) was developed as a nucleic acid-targeted agent specifically for pathogen reduction in red blood cell concentrates, a component for which technologies requiring UV light are unsuitable due to the high absorptivity of hemoglobin.[1] The development of Amustaline was driven by the need for a technology that could effectively inactivate a wide array of pathogens without compromising the quality and therapeutic efficacy of the RBCs.[1]

Amustaline is a modular compound comprised of two key functional parts: an acridine moiety that acts as a nucleic acid intercalator, and a bifunctional mustard effector group capable of forming covalent bonds.[2] This design allows the molecule to first anchor to the helical regions of DNA and RNA and then create irreversible cross-links.[2][3]

Early clinical trials with a first-generation process were halted after two patients developed antibodies specific to the treated RBCs, although no clinical hemolysis was observed.[4] This led to the development of a second-generation process designed to minimize the potential for an immune response. This refined process involves adjusting the concentration of glutathione (GSH), a quencher used to neutralize unreacted Amustaline, and incorporating a post-treatment wash and resuspension step in a standard RBC additive solution.[1] This modified process has been shown to be safe and effective in subsequent clinical evaluations.[5][6]

Mechanism of Action

The pathogen-inactivating effect of Amustaline is based on its ability to irreversibly block the replication and transcription of nucleic acids.[2] This multi-step process is independent of UV light activation.

-

Intercalation: The acridine portion of the Amustaline molecule selectively targets and reversibly binds to the helical regions of both DNA and RNA present in pathogens and leukocytes.[2]

-

Covalent Bonding and Cross-linking: Once intercalated, the reactive mustard "effector" arm of Amustaline forms covalent adducts, primarily with guanine bases in the nucleic acid chains.[2] As a bifunctional agent, it can react with two different bases, creating permanent inter-strand cross-links.

-

Inhibition of Replication: These covalent cross-links prevent the separation of the nucleic acid strands, thereby blocking the essential processes of replication, transcription, and translation.[2] This effectively renders the pathogen or leukocyte incapable of multiplying and causing disease.

-

Hydrolysis and Quenching: After its reaction, Amustaline is designed to degrade via hydrolysis into a non-reactive byproduct, S-300.[2][3] Concurrently, glutathione (GSH) is added to the system to act as a quencher, neutralizing any free, unreacted Amustaline and preventing non-specific reactions with other molecules like proteins.[2][5]

References

- 1. Development of the S-303 Pathogen Inactivation Technology for Red Blood Cell Concentrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inactivation of Plasmodium falciparum in whole blood using the amustaline and glutathione pathogen reduction technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Robust inactivation of Plasmodium falciparum in red blood cell concentrates using amustaline and glutathione pathogen reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. intercept-usa.com [intercept-usa.com]

Methodological & Application

Application Notes and Protocols: Amustaline/Glutathione Protocol for Red Blood Cell Pathogen Reduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amustaline/glutathione (A/GSH) pathogen reduction technology, commercially known as the INTERCEPT Blood System for Red Blood Cells, is a proactive measure designed to enhance the safety of blood transfusions.[1] This system inactivates a broad spectrum of viruses, bacteria, and protozoa, as well as residual donor leukocytes, in red blood cell (RBC) concentrates.[1][2] The technology aims to reduce the risk of transfusion-transmitted infections (TTIs) and transfusion-associated graft-versus-host disease (TA-GVHD).[1][3]

Mechanism of Action

The core of the INTERCEPT system for RBCs lies in the synergistic action of two key components: amustaline (S-303) and glutathione (GSH).[4] Amustaline is a synthetic compound designed to target and inactivate nucleic acids (DNA and RNA).[4][5] Its mechanism involves the acridine moiety of the molecule intercalating with the nucleic acids of pathogens and leukocytes.[1] Subsequently, the effector arm of amustaline forms covalent adducts and crosslinks within the nucleic acid strands.[1][4] This process irreversibly blocks the replication, transcription, and translation of the genetic material, rendering the pathogens and leukocytes unable to multiply and cause disease.[4][5]

Glutathione, a naturally occurring antioxidant, is added to the system to quench any free, unreacted amustaline.[4][5] After the pathogen inactivation process, amustaline spontaneously hydrolyzes to a non-reactive by-product, S-300.[4][5] This, combined with the quenching action of glutathione and a final processing step to replace the treatment solution with a fresh additive solution, minimizes the recipient's exposure to residual amustaline.[4]

Efficacy of Pathogen Reduction

The A/GSH protocol has demonstrated high efficacy in inactivating a variety of clinically relevant pathogens in red blood cell concentrates.

| Pathogen | Titer Before Inactivation (log/mL) | Log Reduction | Reference |

| Dengue virus (DENV) | 6.61 ± 0.19 TCID50 | Inactivated to the limit of detection | [6] |

| Chikungunya virus (CHIKV) | 5.81 ± 0.18 TCID50 | Inactivated to the limit of detection | [7] |

| SARS-CoV-2 | Not specified | >4.2 | [8] |

Impact on Red Blood Cell Quality and Clinical Outcomes

Extensive clinical trials have been conducted to evaluate the impact of the A/GSH treatment on the quality and clinical efficacy of red blood cells. The ReCePI Phase 3 trial and a study in transfusion-dependent thalassemia patients have provided key data.[9][10]

| Parameter | A/GSH Treated RBCs | Conventional RBCs | Study Population | Key Finding | Reference |

| Acute Kidney Injury (AKI) | 29.3% | 28.0% | Cardiovascular Surgery | Non-inferiority met | [11] |

| Hemoglobin (Hb) Content ( g/unit ) | 53.1 | 55.8 | Cardiovascular Surgery | Equivalence met | [2] |

| Hb Consumption (g/kg/day) | 0.113 ± 0.04 | 0.111 ± 0.04 | Thalassemia | Non-inferiority met | [2][10] |

| Adverse Events | No significant difference | No significant difference | Cardiovascular Surgery & Thalassemia | Balanced between groups | [2][10] |

| Antibody Formation | 3.1% (5/159) developed low-titer antibodies | 0% | Cardiovascular Surgery | No evidence of hemolysis | [11][12] |

Experimental Protocols

Pathogen Inactivation Efficacy Study (In Vitro)

This protocol outlines a general method for assessing the viral inactivation efficacy of the A/GSH system, based on published studies.[6][7]

Methodology:

-

Preparation of RBC Units: Standard red blood cell units are prepared according to established blood banking procedures.

-

Pathogen Spiking: A high concentration of the virus of interest is inoculated into the RBC units.

-

Pre-Treatment Sampling: An aliquot is taken from the spiked RBC unit to serve as the baseline control for viral load and infectivity.

-

A/GSH Treatment: The RBC unit is treated with the amustaline/glutathione protocol according to the manufacturer's instructions. This typically involves the addition of amustaline and glutathione, followed by an incubation period.[4]

-

Post-Treatment Sampling: An aliquot is taken from the treated RBC unit.

-

Viral Titer and RNA Quantification: Both pre- and post-treatment samples are analyzed to determine the infectious viral titer (e.g., using a TCID50 assay) and the viral RNA load (e.g., using RT-qPCR).[6][7]

-

Assessment of Residual Infectivity: To detect any remaining viable virus, the post-treatment samples are passaged multiple times in a susceptible cell culture system.[6][7]

-

Calculation of Log Reduction: The log reduction in viral titer is calculated by comparing the pre- and post-treatment values.

Clinical Trial Protocol for Safety and Efficacy (Example: ReCePI Trial)

This protocol provides a high-level overview of the design of a Phase 3 clinical trial to assess the safety and efficacy of A/GSH-treated red blood cells.[9][11]

Methodology:

-

Study Design: A prospective, multicenter, randomized, double-blind, active-controlled, parallel-design, non-inferiority study is conducted.[9]

-

Patient Population: Patients undergoing complex cardiovascular surgery who are likely to require red blood cell transfusions are enrolled.[9][11]

-

Randomization: Eligible subjects are randomized to receive either A/GSH-treated (Test) or conventional, leukoreduced (Control) red blood cells.[9]

-

Transfusion Period: Study transfusions are administered from the time of surgery up to a specified post-operative period (e.g., 7 days).[9]

-

Primary Endpoint: A key clinical outcome is selected to assess efficacy. In the ReCePI trial, this was the incidence of acute kidney injury (AKI), a sensitive indicator of tissue oxygenation.[9][11]

-

Secondary Endpoints: Additional parameters are evaluated, including hemoglobin levels, total blood utilization, incidence of adverse events, and the development of antibodies to the treated red blood cells.[2][13]

-

Data Analysis: Statistical analysis is performed to determine if the A/GSH-treated RBCs are non-inferior to conventional RBCs for the primary endpoint. Safety data is also compared between the two groups.

Conclusion

The amustaline/glutathione pathogen reduction technology represents a significant advancement in blood safety. Through its targeted inactivation of nucleic acids, it effectively reduces the load of a wide range of pathogens in red blood cell concentrates. Extensive clinical data has demonstrated that A/GSH-treated red blood cells are non-inferior to conventional RBCs in terms of clinical efficacy for treating acute anemia, with a comparable safety profile.[2][10][11] This technology offers the potential to further safeguard the blood supply from existing and emerging infectious threats.

References

- 1. researchgate.net [researchgate.net]

- 2. Phase III clinical trials with Amustaline/Glutathione (S-303/GSH) Pathogen-Inactivated RBC [morressier.com]

- 3. Red blood cells treated with the amustaline (S-303) pathogen reduction system: a transfusion study in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical safety assessment of pathogen reduced red blood cells treated with amustaline and glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pathogen inactivation of Dengue virus in red blood cells using amustaline and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amustaline (S-303) treatment inactivates high levels of Chikungunya virus in red-blood-cell components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of the efficacy and safety of amustaline/glutathione pathogen-reduced RBCs in complex cardiac surgery: the Red Cell Pathogen Inactivation (ReCePI) study-protocol for a phase 3, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amustaline‐glutathione pathogen‐reduced red blood cell concentrates for transfusion‐dependent thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. anesthesiaexperts.com [anesthesiaexperts.com]

- 12. Antibodies to Amustaline/Glutathione Pathogen Reduced RBCs - Transfusion News [transfusionnews.com]

- 13. ashpublications.org [ashpublications.org]

Application Notes and Protocols for Amustaline (S-303) in Pathogen Inactivation of Blood Components

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amustaline (S-303) is a chemical agent used in a pathogen reduction technology designed to enhance the safety of blood transfusions. This technology, part of the INTERCEPT™ Blood System, is specifically developed for the inactivation of a broad spectrum of pathogens, including viruses, bacteria, and protozoa, as well as leukocytes in red blood cell (RBC) and whole blood (WB) components.[1][2][3][4][5][6] Unlike other pathogen inactivation systems that rely on UV light, the Amustaline-based process is a chemical treatment, making it suitable for red blood cell concentrates which strongly absorb UV light.[1][7]

The active compound, Amustaline, is a modular molecule composed of an acridine anchor for nucleic acid intercalation and a bifunctional alkylating effector that creates covalent bonds with guanine bases, leading to cross-linking of nucleic acids.[8][9] This process irreversibly blocks the replication, transcription, and translation of nucleic acids, thereby inactivating pathogens and leukocytes.[8][9] To minimize non-specific reactions with other molecules like proteins, Amustaline is used in conjunction with glutathione (GSH), a quencher that acts in the extracellular space.[1][8]

These application notes provide a comprehensive overview of the Amustaline (S-303) pathogen inactivation technology, including its mechanism of action, experimental protocols, and key data from preclinical and clinical studies.

Mechanism of Action

Amustaline-mediated pathogen inactivation is a multi-step process that targets the nucleic acids of pathogens and leukocytes.

-

Cellular and Viral Penetration : Being an amphipathic molecule, Amustaline rapidly passes through cellular and viral envelope membranes.[7][10]

-

Nucleic Acid Intercalation : The acridine moiety of Amustaline intercalates into the helical regions of DNA and RNA.[7][8][9][10]

-

Covalent Bonding and Cross-linking : The effector arm of Amustaline, a nitrogen mustard, reacts irreversibly with guanine bases, forming covalent adducts and cross-links between nucleic acid strands.[8][9]

-

Inhibition of Replication : The resulting cross-linked nucleic acids prevent the separation of strands, thereby blocking replication, transcription, and translation processes essential for pathogen viability and leukocyte proliferation.[8][9]

-

Amustaline Degradation : After its action, Amustaline undergoes spontaneous hydrolysis at physiological pH into non-reactive by-products, primarily S-300, which are subsequently removed during processing.[8][9][10]

-